molecular formula C12H12BrNO3 B1414001 Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1807081-48-6

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate

Cat. No. B1414001
CAS RN: 1807081-48-6
M. Wt: 298.13 g/mol
InChI Key: KONCCAFJMHWHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate (EBCMPA) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 375.25 g/mol and a melting point of 53-54 °C. EBCMPA is soluble in water, ethanol, and methanol, and has a high solubility in organic solvents. Its structure consists of a brominated phenylacetate moiety, with a methoxy group and a cyano group attached to the benzene ring.

Mechanism Of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, enzyme inhibition, and drug delivery. In particular, it has been found to inhibit the activity of Akt and other kinases, as well as the proteasome. Additionally, it has been found to act as a substrate for the cytochrome P450-mediated metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate are still being studied. However, it has been found to inhibit the activity of Akt and other kinases, as well as the proteasome. Additionally, it has been found to act as a substrate for the cytochrome P450-mediated metabolism of drugs.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate in lab experiments include its high solubility in organic solvents, its ability to inhibit protein-protein interactions, enzyme inhibition, and drug delivery, and its ability to act as a substrate for the cytochrome P450-mediated metabolism of drugs. The main limitation of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and other areas of scientific research. Additionally, further studies could be conducted to investigate the potential toxicity of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate, as well as its interactions with other compounds. Finally, further studies could be conducted to investigate the potential uses of Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate in therapeutic applications.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate has been used in a variety of scientific research applications, including protein-protein interactions, enzyme inhibition, and drug delivery. It has been used as an inhibitor of Akt and other kinases, and as an inhibitor of the proteasome. Additionally, it has been used as a substrate for the cytochrome P450-mediated metabolism of drugs.

properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(13)9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONCCAFJMHWHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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